1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol
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Overview
Description
1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol is a complex organic compound with a molecular formula of C24H24N2O2 This compound is characterized by its two naphthalene rings, which are connected through a series of amino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol typically involves multiple steps. One common method includes the reaction of 2-hydroxynaphthaldehyde with an amine derivative under reflux conditions in ethanol. This reaction forms a Schiff base, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The Schiff base intermediates can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield naphthoquinones, while reduction of the Schiff base intermediates results in the formation of secondary amines .
Scientific Research Applications
1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: This compound shares a similar naphthalene structure and functional groups but differs in its additional cyclopenta[b]thiophene ring.
Indole derivatives: These compounds also contain aromatic rings and amino groups, making them structurally similar and functionally versatile.
Uniqueness
1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol is unique due to its specific arrangement of functional groups and the presence of two naphthalene rings. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
84591-98-0 |
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Molecular Formula |
C24H24N2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[[2-[(2-hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H24N2O2/c27-23-11-9-17-5-1-3-7-19(17)21(23)15-25-13-14-26-16-22-20-8-4-2-6-18(20)10-12-24(22)28/h1-12,25-28H,13-16H2 |
InChI Key |
SBYOEXZIUPPXHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCNCC3=C(C=CC4=CC=CC=C43)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCNCC3=C(C=CC4=CC=CC=C43)O)O |
Origin of Product |
United States |
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